Cantharidic acid

Description

Contextualization as a Biologically Active Natural Product Derivative

Cantharidic acid is recognized as a hydrolysis product of cantharidin (B1668268), a compound originally isolated from the secretions of blister beetles, notably species such as Lytta vesicatoria and Mylabris phalerata smolecule.comcaymanchem.comnih.govwikipedia.orghistoryofderm.comfaidherbe.org. Cantharidin itself is a monoterpene anhydride (B1165640) frontiersin.org. The formation of this compound occurs through the ring-opening of cantharidin's anhydride moiety upon reaction with water smolecule.comfrontiersin.orgwikipedia.org. This chemical transformation yields a dicarboxylic acid derivative that retains significant biological activity.

The primary biological activity of this compound lies in its potent and selective inhibition of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) smolecule.comcaymanchem.comwikipedia.orgapexbt.comhellobio.comabcam.comunifi.itresearchgate.netmerckmillipore.comscbt.comebi.ac.uk. Protein phosphatases are fundamental enzymes that reverse the action of protein kinases, playing a critical role in dephosphorylating proteins and thereby regulating a vast array of cellular processes, including cell cycle progression, metabolism, and signal transduction caymanchem.comapexbt.comunifi.it. By selectively inhibiting PP1 and PP2A, this compound serves as a vital probe for dissecting the roles of these phosphatases in cellular signaling and function. Furthermore, studies have indicated that this compound exhibits apoptotic actions, contributing to programmed cell death pathways hellobio.comnih.govresearchgate.net.

Historical Perspectives on its Isolation and Recognition

The history of cantharidin dates back centuries, with its use documented in traditional medicine and as a vesicant (blister-inducing agent) wikipedia.orghistoryofderm.comacs.org. The isolation of cantharidin as a pure chemical substance was first achieved in 1810 by the French chemist Pierre Robiquet from the blister beetle Lytta vesicatoria nih.govwikipedia.orghistoryofderm.comfaidherbe.org. Robiquet's work marked one of the early instances of isolating a specific active principle from a natural source wikipedia.org.

This compound, as the hydrolysis product of cantharidin, gained recognition and became a subject of scientific study as the understanding of protein phosphatases and their regulatory roles in cellular biology advanced. While cantharidin's historical uses are well-documented, the specific investigation into this compound's properties as a phosphatase inhibitor became prominent with the growing interest in targeting protein phosphorylation for research and therapeutic strategies smolecule.comcaymanchem.comfrontiersin.orgapexbt.com. Its characterization as a derivative with distinct, yet related, inhibitory profiles to cantharidin provided researchers with a valuable tool for biochemical studies.

Structural Features and their Significance in Molecular Recognition

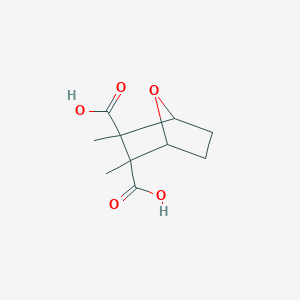

This compound possesses a distinctive bicyclic structure characterized by a 7-oxabicyclo[2.2.1]heptane core smolecule.comnih.gov. It is a monoterpenoid featuring two carboxylic acid groups and, based on common structural representations and associated CAS numbers, typically includes two methyl groups at the 2 and 3 positions of the bicyclic ring system caymanchem.comhellobio.comabcam.comnih.govnih.gov. The precise stereochemistry of these groups is crucial for its biological activity.

The molecular structure of this compound is central to its function as a molecular recognition agent, particularly in its interaction with the active sites of protein phosphatases. The two carboxylic acid groups are key functional moieties. Their acidic nature allows for ionic interactions and hydrogen bonding with amino acid residues and metal ions (such as Mg²⁺) present in the catalytic centers of PP1 and PP2A unifi.itnih.gov. The rigid, bridged bicyclic scaffold provides a constrained conformation, ensuring that these functional groups are precisely oriented to fit into the enzyme's binding pocket, thereby mediating potent inhibition unifi.itnih.govnih.gov. This specific spatial arrangement of functional groups on a stable molecular framework is fundamental to its selective binding and inhibitory action.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | caymanchem.comhellobio.comabcam.comnih.govnih.gov |

| Molecular Formula | C₁₀H₁₄O₅ | hellobio.comabcam.comscbt.comnih.govnih.govsigmaaldrich.com |

| Molecular Weight | ~214.21 g/mol | hellobio.comabcam.comscbt.comnih.govsigmaaldrich.com |

| CAS Number | 28874-45-5 | hellobio.comabcam.comscbt.comnih.govsigmaaldrich.comlookchem.com |

| Appearance | White solid | smolecule.comsigmaaldrich.com |

| Solubility | Soluble in DMSO, ethanol | smolecule.comhellobio.comabcam.com |

Table 2: Protein Phosphatase Inhibition by this compound

| Target Enzyme | IC₅₀ Value | Notes | Source(s) |

| PP1 (Protein Phosphatase 1) | ~0.6 µM | Selective inhibition | smolecule.comapexbt.com |

| PP1 (Protein Phosphatase 1) | 562 nM (0.562 µM) | Selective inhibition | hellobio.comabcam.com |

| PP2A (Protein Phosphatase 2A) | ~0.05 µM | Potent and selective inhibition | smolecule.comapexbt.com |

| PP2A (Protein Phosphatase 2A) | 53 nM (0.053 µM) | Potent and selective inhibition | hellobio.com |

| PP2A (Protein Phosphatase 2A) | 50 nM (0.05 µM) | Potent and selective inhibition | abcam.commerckmillipore.comscbt.com |

Compound List

this compound

Cantharidin

Endothall

Magnesium Demethylcantharidate (MDC)

Sodium cantharidinate

Sodium demethylcantharidate

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTNUQBORQILRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28874-45-5 | |

| Record name | Cantharidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Hydrolytic Derivation from Cantharidin (B1668268): Mechanistic Investigations

Cantharidic acid is the dicarboxylic acid that results from the hydrolysis of its parent anhydride (B1165640), cantharidin. This ring-opening reaction is a fundamental process that is believed to be crucial for its biological activity, with some research suggesting that the dicarboxylic acid form is the active species.

The hydrolysis of the anhydride ring in cantharidin is highly dependent on pH. The reaction proceeds via nucleophilic acyl substitution. Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the cleavage of the carbon-oxygen bond within the anhydride ring, forming a carboxylate and a carboxylic acid. Subsequent protonation during acidification yields this compound. The process is reversible; under acidic conditions, this compound can cyclize to reform the cantharidin anhydride. explorationpub.com Studies have shown that pH is the primary factor influencing the equilibrium between cantharidin and this compound, with temperature and light capable of accelerating the attainment of this equilibrium. sigmaaldrich.comexplorationpub.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbonyl carbons of the cantharidin anhydride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses, cleaving the anhydride's C-O-C bond and opening the ring to form a dicarboxylate salt.

Protonation: Upon acidification, the carboxylate groups are protonated to yield the final this compound product.

This facile interconversion is a key chemical feature of the cantharidin/cantharidic acid system.

De Novo Chemical Synthesis Strategies for this compound and Analogues

While this compound can be readily obtained by hydrolyzing naturally sourced or synthetic cantharidin, de novo total synthesis provides access to a wider range of analogues for research. Most synthetic strategies focus on constructing the parent cantharidin molecule, which can then be hydrolyzed.

A cornerstone of many total syntheses of the cantharidin core structure is the Diels-Alder [4+2] cycloaddition reaction . faidherbe.orgacs.org This powerful reaction is used to form the key six-membered ring of the 7-oxabicyclo[2.2.1]heptane skeleton. A common approach involves the reaction of furan (B31954) (acting as the diene) with a substituted maleic anhydride derivative (the dienophile) to create the bicyclic ether framework. faidherbe.org Early attempts at this reaction were often challenging due to unfavorable equilibria, but modern variations, including the use of high pressure, have made this a more efficient route. faidherbe.orgacs.org

Following the creation of the core bicyclic structure, subsequent steps typically involve stereocontrolled installation of the two methyl groups. Various synthetic routes have been developed, differing in their specific reagents and intermediates, but often culminating in the formation of the anhydride ring of cantharidin. faidherbe.org

Alternative strategies have also been explored, such as:

One-pot Hydrogenation-Ring-Opening-Esterification: A high-yielding procedure developed for the synthesis of certain cantharidin analogues. nih.gov

Palladium-Mediated Carbonylation: This method has been described as a novel route to key intermediates in the synthesis of cantharidin and its analogues. google.com

Once synthetic cantharidin or an analogue is obtained, it can be converted to the corresponding this compound via the hydrolytic methods described in the previous section.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective agents. SAR studies have provided significant insights into the roles of various functional groups and the importance of stereochemistry.

Modifications to the core this compound/cantharidin scaffold have profound effects on biochemical activity, such as insecticidal action and protein phosphatase inhibition. Key findings from various studies are summarized below.

Ether Bridge Oxygen: The oxygen atom in the 7-oxabicyclo[2.2.1]heptane core is critical for biological activity. Replacing this oxygen with a nitrogen atom leads to a loss of insecticidal activity, highlighting its essential role. nih.gov

Anhydride/Carboxyl Groups: The anhydride ring or the corresponding dicarboxylic acid groups are essential for activity. The dicarboxylic acid form (this compound) is considered the active form for inhibiting protein phosphatases. faidherbe.org

Dihydrofuran Ring: While the ether oxygen is crucial, opening the dihydrofuran ring does not cause a significant loss of insecticidal activity, suggesting this part of the molecule is more amenable to modification. nih.gov

Substituents on the Core: The addition of various functional groups can modulate activity and selectivity.

Analogues with modifications to the anhydride ring have shown moderate selectivity for PP2A over PP1, with inhibitory activity in the low micromolar range. nih.gov

3D-QSAR models have shown that bulky groups can be well-tolerated on certain parts of the molecule, while specific electrostatic and hydrophobic substitutions can increase insecticidal activity. nih.gov

Norcantharidin (B1212189), which lacks the two methyl groups of cantharidin, exhibits comparable toxicity to cantharidin against certain cancer cell lines, indicating the methyl groups are not strictly required for antiproliferative effects in all cases. nih.gov

| Structural Modification | Effect on Biochemical Activity | Reference |

|---|---|---|

| Replacement of ether oxygen with nitrogen | Loss of insecticidal activity | nih.gov |

| Opening of the dihydrofuran ring | No significant loss of insecticidal activity | nih.gov |

| Removal of methyl groups (Norcantharidin) | Maintains antiproliferative activity against some cancer cell lines | nih.gov |

| Modification of the anhydride ring | Can produce analogues with moderate selectivity for PP2A inhibition | nih.gov |

| Addition of bulky groups at specific positions | Generally well-tolerated | nih.gov |

| Specific hydrophobic substitutions | Can increase insecticidal activity | nih.gov |

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. unimi.it Cantharidin itself is an achiral meso compound, possessing an internal plane of symmetry. faidherbe.org This means it does not have a non-superimposable mirror image (enantiomer).

However, the synthesis of derivatives can introduce chiral centers, leading to stereoisomers (diastereomers). The spatial arrangement of atoms in these analogues is a critical determinant of their biological activity. While specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively detailed in the provided results, general principles of medicinal chemistry strongly support its importance. For instance, studies on other natural products have shown that different enantiomers or diastereomers can have vastly different binding affinities for their target receptors and differing biological effects. unimi.itnih.gov

The interaction of a this compound derivative with the active site of a protein phosphatase, for example, is dependent on a precise three-dimensional fit. The orientation of the carboxylic acid groups, methyl groups, and any other substituents must be optimal to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. Therefore, any modification that creates stereoisomers would be expected to result in derivatives with distinct activity profiles.

Design and Synthesis of Novel this compound Conjugates for Research Applications

Conjugating this compound or its parent, cantharidin, to other molecules is a powerful strategy for creating sophisticated research tools, probing biological mechanisms, and developing targeted delivery systems. The reactive anhydride group of cantharidin is particularly useful for this, as it can react non-enzymatically with nucleophiles like primary amines found in amino acids and proteins. nih.gov

Notable examples of this compound/cantharidin conjugates include:

Amino Acid and Peptide Conjugates: The anhydride ring of cantharidin can covalently bind to the primary amino groups of amino acids, peptides, and lysine (B10760008) residues in proteins. nih.gov This reaction forms amide-type conjugates, which can subsequently cyclize to form imides. Studying these conjugates helps to elucidate the chemical reactivity of cantharidin with biological molecules and contributes to understanding its mechanism of action and toxicity. nih.gov

Targeted Drug Delivery Systems: Cantharidin has been incorporated into dual-functional liposomes for targeted cancer therapy. In one study, liposomes were conjugated with a carbonic anhydrase IX (CA IX) antibody to target tumor cells and a BR2 peptide to enhance intracellular delivery. mdpi.com This sophisticated conjugate design aims to increase the concentration of the active compound at the tumor site, thereby improving efficacy.

Oligonucleotide Conjugates: The synthesis of conjugates linking functional ligands to oligonucleotides is a growing area of research for applications in drug delivery and in the development of DNA-encoded libraries for drug screening. nih.gov While not specific to this compound in the search results, this strategy represents a potential application for creating novel research probes.

These examples demonstrate that by chemically linking this compound or its precursor to targeting moieties, delivery vehicles, or biological molecules, its properties can be harnessed for advanced research and therapeutic design.

Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Impact on Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

Cantharidic acid, along with its parent compound cantharidin (B1668268), has been demonstrated to induce endoplasmic reticulum (ER) stress, a cellular condition arising from the accumulation of misfolded proteins within the ER lumen. This stress response activates the unfolded protein response (UPR), a complex signaling pathway aimed at restoring ER homeostasis. Studies have shown that this compound and cantharidin potently induce protein and gene expression profiles consistent with the activation of ER stress and the UPR in oral squamous cell carcinoma (OSCC) cells nih.govnih.gov. The activation of ER stress-dependent pathways, such as those involving CHOP (C/EBP homologous protein) and ATF4 (activating transcription factor 4), is implicated in the cytotoxic effects of these compounds. For instance, the UPR-associated transcription factors ATF4 and CHOP play a key role in the death response, as evidenced by the protection observed in cells lacking these factors when treated with cantharidin nih.govnih.gov. Furthermore, cantharidin has been shown to activate the ER stress-dependent PERK/CHOP pathway, leading to apoptosis and contributing to cellular toxicity frontiersin.org.

Biochemical Consequences in Cellular Models

This compound functions as an inhibitor of key protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) wikipedia.orgebi.ac.uk. PP1 plays a critical role in regulating blood glucose levels and glycogen (B147801) metabolism, particularly in the liver. It is instrumental in the reciprocal regulation of glycogen breakdown (glycogenolysis) and glycogen synthesis (glycogenesis), ensuring opposing control over these processes. PP1's function in glycogen metabolism involves the interconversion between the active (phosphorylated) and inactive (dephosphorylated) forms of glycogen phosphorylase and glycogen synthase wikipedia.org. By inhibiting PP1, this compound can disrupt the delicate balance of glycogen metabolism, potentially affecting cellular energy stores and signaling pathways linked to glucose homeostasis. Both cantharidin and this compound are recognized for their involvement in the control of glycogen metabolism core.ac.uk.

This compound and its analogs exert significant effects on cell cycle progression and the proteins that regulate it. Cantharidin, a PP2A inhibitor, plays a role in cell cycle control and has been observed to induce G2/M cell-cycle arrest in various cancer cell lines nih.gov. Studies on this compound (CA) in nasopharyngeal carcinoma (NPC) cells indicate that it reduces cell viability by upregulating caspase activation, particularly through the p38 mitogen-activated protein kinase (p38 MAPK) pathway researchgate.netnih.gov. Co-administration of a p38 inhibitor with CA abrogates this caspase activation, underscoring the pathway's importance nih.gov. Similarly, norcantharidin (B1212189) (NCTD), another analog, induces apoptosis in oral squamous cell carcinoma (OSCC) cells via p38 MAPK activation, inhibiting cell growth and increasing cell death markers semanticscholar.org. Cantharidin also impacts apoptosis-related proteins, leading to increased expression of pro-apoptotic factors like Bax and PARP, while decreasing anti-apoptotic proteins such as Bcl-2, p-Akt, and p-Cdc2 nih.gov. Furthermore, cantharidin inhibits Heat Shock Factor 1 (HSF1) transcriptional activity, which in turn suppresses the expression of heat shock proteins (HSP70) and BAG3, proteins known to protect cells from apoptosis by stabilizing anti-apoptotic Bcl-2 family proteins nih.gov. This inhibition leads to a decrease in anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1, ultimately promoting apoptotic cell death nih.gov.

This compound and related compounds are potent inducers of cell growth inhibition and programmed cell death (apoptosis) in various cancer cell lines in vitro. Cantharidin (CNT) and this compound (CAC) have been shown to inhibit the growth of oral squamous cell carcinoma (OSCC) cells nih.gov. CAC, specifically, concentration-dependently inhibits the proliferation of human leukemic HL-60 cells, inducing features of apoptosis such as increased sub-G1 phase cell population, phosphatidylserine (B164497) externalization, and activation of caspases (-8, -9, -3) and PARP cleavage researchgate.net. This compound (CA) markedly reduces the viability of human nasopharyngeal carcinoma (NPC) cells, triggering apoptosis through the p38 MAPK pathway and caspase activation nih.gov. Norcantharidin (NCTD) also inhibits the growth of OSCC cells and induces apoptosis, characterized by PARP and caspase-3 cleavage, morphological changes, and increased annexin (B1180172) V-positive cells semanticscholar.org. Cantharidin (CTD) has demonstrated substantial growth inhibition in pancreatic cancer cells, inducing apoptosis via a mitochondria-dependent pathway nih.govnih.gov. This apoptotic process is associated with changes in key regulatory proteins, including the upregulation of Bax and PARP and the downregulation of Bcl-2, p-Akt, and p-Cdc2 nih.gov. Cantharidin's ability to inhibit anti-apoptotic Bcl-2 family proteins and its induction of apoptosis via the mitochondria-dependent pathway highlight its efficacy in promoting cancer cell death in vitro nih.govnih.gov.

Advanced Analytical and Biophysical Characterization

Computational Chemistry and Molecular Modeling

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational methodologies widely employed to predict and understand the interactions between small molecules (ligands) and their biological targets, such as proteins. These techniques provide atomic-level insights into binding modes, affinities, and the dynamic behavior of molecular complexes.

Research has utilized molecular docking to investigate the affinity of cantharidin (B1668268) and its related compounds, including cantharidic acid, with various biological targets. For instance, molecular docking studies have confirmed a high affinity between cantharidin (CTD) and key targets implicated in testicular injury, suggesting its involvement in apoptosis and signaling pathways like PI3K/AKT nih.gov. Furthermore, these methods have been instrumental in understanding how cantharidin-like inhibitors interact with human protein phosphatase 5 (PP5), revealing specific amino acid residues crucial for binding nih.gov. In the context of antiparasitic research, cantharidin and its derivatives demonstrated favorable binding energies against the catalytic site of Plasmodium falciparum PP5 (PfPP5) in docking simulations researchgate.net.

Molecular dynamics simulations complement docking studies by providing a temporal perspective on these interactions. MD simulations allow researchers to observe the stability of protein-ligand complexes over time, analyze conformational changes, and assess the dynamic nature of binding events. Studies on cantharidin-like inhibitors interacting with PP5 have employed MD simulations to understand the role of key interactions within the protein's active site nih.gov. These simulations can also provide insights into thermodynamic properties by calculating statistical averages of molecular behavior mdpi.com. The application of molecular dynamics extends to understanding the behavior of molecules in complex biological environments, such as the hydration and localization of dyes within surfactant micelles mdpi.com or the affinity of biopolymers for each other bibliotekanauki.pl.

Quantum Mechanical Calculations for Reaction Mechanisms and Binding Energetics

Quantum mechanical (QM) calculations offer a higher level of accuracy in describing molecular behavior by considering the electronic structure and wave functions of atoms and molecules. These methods are invaluable for elucidating reaction mechanisms, calculating binding energetics with greater precision, and understanding complex electronic phenomena that influence molecular interactions.

QM calculations, including Density Functional Theory (DFT) and ab initio methods, are employed to study the detailed electronic properties and energy profiles of molecules and their interactions researchgate.netnih.gov. For cantharidin and its derivatives, QM calculations can characterize chemical bonds, investigate orbital interactions, and determine reactional energies associated with their binding to target proteins nih.gov. These calculations are particularly useful when a drug's mechanism involves a chemical reaction or when precise descriptions of electronic polarization, metal coordination, and covalent binding are required, aspects often simplified or neglected in molecular mechanics force fields nih.govnih.gov.

Hybrid QM/Molecular Mechanics (QM/MM) approaches are frequently used to study chemical reactions in complex biological systems, such as enzyme active sites. In QM/MM, the reactive region is treated with QM methods, while the surrounding environment is handled by MM force fields mdpi.commpg.de. This combination allows for the accurate modeling of processes involving bond breaking and formation, providing detailed insights into reaction pathways and activation energies, which can be critical for understanding enzyme catalysis and drug action mdpi.comresearchgate.netmpg.de. QM calculations can also provide accurate binding free energies, which are essential for guiding drug lead optimization nih.gov. Furthermore, QM principles are fundamental to understanding acid-base chemistry, including the quantum mechanical nature of proton transfer rsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This approach allows researchers to predict the activity of new, untested molecules based on their structural features, thereby guiding the design of more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies have been conducted on cantharidin and its derivatives, including this compound, to understand how structural modifications influence their antitumor activities frontiersin.orgsci-hub.se. QSAR modeling typically involves calculating various molecular descriptors (e.g., geometrical, electronic, topological) that represent the chemical structure and then correlating these descriptors with observed biological activity using statistical methods like multiple linear regression researchgate.netnih.gov. Advanced QSAR approaches can also utilize deep learning techniques to build models directly from molecular representations without relying on pre-calculated descriptors frontiersin.org.

The application of QSAR modeling in drug discovery aims to identify key structural features responsible for a compound's efficacy and to predict the activity of novel analogs. For instance, QSAR studies have been performed on indole-based heterocycles to identify potent antioxidants, recommending promising candidates for further investigation nih.gov. By integrating QSAR with other computational methods like molecular docking, researchers can develop a more comprehensive understanding of a compound's mechanism of action and optimize its therapeutic potential nih.govnih.gov.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ Value | Reference |

| Protein Phosphatase 2A | 50 nM | sigmaaldrich.com |

Comparative Biochemical and Research Applications

Comparative Studies with Cantharidin (B1668268) and Other Protein Phosphatase Inhibitors (e.g., Okadaic Acid, Microcystin)

Cantharidic acid, like its parent compound cantharidin, is a potent inhibitor of the serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). caymanchem.comnih.gov It exhibits selectivity, as it does not significantly inhibit PP2B or PP2C. caymanchem.comcaymanchem.comnih.gov

The inhibitory potency of this compound and related compounds is a subject of extensive research. While some studies suggest that the anhydride (B1165640) form (cantharidin) is more active in vitro, there is evidence indicating that the ring-opened dicarboxylic acid form (this compound) is the crucial inhibitory species under physiological assay conditions. researchgate.net This is supported by findings that cantharidin analogues capable of rapid ring-opening show significant PP2A inhibition. researchgate.net

When compared to other well-known protein phosphatase inhibitors, this compound displays a distinct profile. Okadaic acid, a marine toxin, is another potent inhibitor of PP1 and PP2A. nih.gov Studies have shown that okadaic acid can inhibit the binding of radiolabeled cantharidin to its target, indicating a shared or overlapping binding site on PP2A. pnas.org However, the selectivity of cantharidin and its derivatives is generally considered less pronounced than that of okadaic acid. nih.gov

Microcystin-LR, a cyclic peptide toxin from cyanobacteria, is also a potent PP2A inhibitor. nih.gov Interestingly, while it effectively competes for the cantharidin binding site, it may not exhibit cellular toxicity in certain cell lines, possibly due to a lack of cellular uptake. nih.gov This highlights the importance of cellular permeability in the biological activity of these inhibitors. Fostriecin (B16959) is another inhibitor that, like okadaic acid, shows greater selectivity for PP2A over PP1 compared to cantharidin. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of this compound and other inhibitors against key protein phosphatases.

| Compound | Target Phosphatase | IC50 Value |

| This compound | PP2A | 0.05 µM caymanchem.comcaymanchem.com, 50 nM pnas.orgsigmaaldrich.com |

| PP1 | 0.6 µM caymanchem.comcaymanchem.com | |

| Okadaic Acid | PP2A | 0.5-1.0 nM mdpi.com |

| PP1 | 2 nM mdpi.com | |

| Endothall | PP2A | 90 nM mdpi.com |

| PP1 | 5.0 µM mdpi.com |

This table is interactive. Click on the headers to sort the data.

Differential Biological Activities of this compound Versus Related Compounds in Cellular Systems

The biological activities of this compound and its analogues are closely linked to their ability to inhibit protein phosphatases. In cellular systems, this inhibition leads to a variety of downstream effects. For instance, in human leukemic HL-60 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis in a concentration-dependent manner. nih.gov This process involves the activation of caspase-8, -9, and -3, regulated by the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov

Comparative studies reveal both similarities and differences between this compound and its parent compound, cantharidin. Both compounds, along with the analogue norcantharidin (B1212189), can produce similar gene-dose-dependent responses in certain mutant yeast strains. nih.govplos.org However, the potency can differ. For example, cantharidin is more potent against yeast cells grown in synthetically defined medium compared to rich medium. nih.gov

The cellular response to these compounds can be complex, suggesting that while protein phosphatase inhibition is a primary mechanism, other targets may exist. nih.govplos.org Cantharidin has been reported to affect other cellular processes, including stimulating xanthine (B1682287) oxidase activity and inhibiting cAMP phosphodiesterase. plos.org In pancreatic cancer cells, cantharidin induces G2/M cell-cycle arrest and apoptosis, an effect mediated through the JNK pathway, but interestingly, this was found to be independent of oxidative stress. researchgate.net In contrast, the acid form, this compound, has been linked to apoptosis induction through the upregulation of p38 MAPK. mdpi.com

Implications for Selective Target Modulation in Basic Cellular and Molecular Biology Research

The specific, albeit not absolute, inhibition of PP1 and PP2A by this compound makes it a valuable tool for dissecting the roles of these phosphatases in cellular signaling pathways. caymanchem.com By inhibiting these enzymes, researchers can study the consequences of hyperphosphorylation of their substrate proteins, providing insights into processes like cell cycle regulation, apoptosis, and signal transduction. researchgate.netresearchgate.net

The differential selectivity between various inhibitors is key to their utility. For example, the higher selectivity of okadaic acid or fostriecin for PP2A allows for more targeted inhibition of this specific phosphatase at low concentrations. nih.gov this compound, with its broader action on both PP1 and PP2A, can be used to study the combined effects of inhibiting both phosphatases. physiology.org The use of a panel of inhibitors, including this compound, okadaic acid, and endothall, allows for a more nuanced understanding of the specific roles of different phosphatase isoforms in a given biological process. mdpi.comphysiology.org For example, in studies of sperm motility, different inhibitors helped to elucidate the distinct roles of PP1, PP2A, and PP2B. mdpi.com

This selective modulation is crucial for understanding the complex interplay between protein kinases and phosphatases that governs cellular function. physiology.org The ability to pharmacologically inhibit specific phosphatases with compounds like this compound is a cornerstone of research into phosphorylation-dependent signaling. nih.gov

Development of this compound as a Molecular Probe for Enzyme Function

This compound and its radiolabeled forms have been instrumental as molecular probes to identify and characterize their cellular target. nih.gov The use of [3H]this compound in ligand binding assays was crucial in confirming that its primary binding site is on PP2A. nih.gov These binding studies have helped to quantify the affinity and number of binding sites in various tissues and cell types. nih.gov

The development of this compound as a molecular probe extends to its use in structure-activity relationship studies. By comparing the binding and inhibitory potency of a wide range of cantharidin analogues, researchers have been able to map the structural requirements for interaction with the PP2A catalytic site. nih.govnih.gov These studies have revealed that the presence of two negatively charged groups in close proximity is a key feature for potent inhibition. nih.gov

Furthermore, this compound serves as a chemical probe to investigate cellular phenotypes and uncover novel gene functions. In yeast, cantharidin was used to identify Crg1, a methyltransferase that was found to be essential for survival in the presence of the inhibitor. nih.govplos.org This "chemogenomic" approach, using a small molecule to probe gene function, demonstrated that Crg1 could directly methylate cantharidin, suggesting a role for this enzyme in small molecule metabolism and maintaining lipid homeostasis. nih.govplos.org This illustrates the power of using compounds like this compound not just to study their direct targets, but also to uncover new biological pathways and enzyme functions.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Cantharidic Acid Scaffolds for Novel Enzyme Inhibitor Discovery (as research tools)

The cantharidin (B1668268) skeleton, a compact and rigid structure, presents an attractive scaffold for the discovery of new enzyme inhibitors that can serve as valuable research tools. Scaffold-based drug design is an efficient method that begins with a core molecular structure (the scaffold) and iteratively modifies it to enhance potency and selectivity for a biological target. nih.govlbl.govresearchgate.net The dicarboxylic acid feature of this compound, in contrast to the anhydride (B1165640) ring of cantharidin, offers different chemical handles for modification, potentially leading to derivatives with altered target specificities. nih.govresearchgate.net

Researchers are exploring the synthesis of this compound analogues to probe the active sites of various enzymes. By systematically altering functional groups on the scaffold, it is possible to map structure-activity relationships (SAR) and develop highly selective inhibitors. nih.gov For instance, modifications to the cantharidin structure have already yielded derivatives that selectively inhibit other phosphatases like PP2B or even entirely different targets. nih.gov The goal is to create a library of this compound-based compounds, each tailored to inhibit a specific enzyme. These specific inhibitors are crucial chemical tools for dissecting complex cellular signaling pathways, allowing researchers to switch off a particular enzyme and observe the downstream consequences. This approach has been successful in developing inhibitors for other enzyme families, such as phosphodiesterases, and provides a robust framework for future this compound research. nih.govresearchgate.net

Future work will likely involve:

Combinatorial Chemistry: Generating large libraries of this compound derivatives by attaching various chemical moieties to the core scaffold.

High-Throughput Screening: Rapidly testing these libraries against panels of enzymes to identify novel inhibitor-enzyme pairs.

Structural Biology: Using techniques like X-ray crystallography to visualize how these new inhibitors bind to their target enzymes, providing insights for further rational design. nih.gov

By developing a suite of selective enzyme inhibitors from the this compound scaffold, the scientific community gains powerful tools to investigate cellular processes with high precision, advancing our fundamental understanding of biology.

Integration of Omics Technologies for Systems-Level Understanding of Cellular Responses

To fully comprehend the biological impact of this compound-based inhibitors, it is crucial to look beyond a single target and understand the compound's effects on the entire cellular system. Systems biology, which integrates various "omics" data, provides a holistic view of cellular perturbations. mdpi.comresearchgate.netnih.gov By combining proteomics, metabolomics, and transcriptomics, researchers can construct a detailed map of the molecular changes that occur within a cell upon treatment with a this compound derivative.

Proteomics: This involves the large-scale study of proteins. Using mass spectrometry, proteomics can quantify changes in the expression levels of thousands of proteins in response to a compound. frontiersin.org This can reveal entire pathways that are up- or down-regulated. For instance, inhibiting a key phosphatase with a this compound analogue would lead to detectable changes in the phosphorylation status of its substrate proteins, which can be mapped using phosphoproteomics, a specialized branch of proteomics.

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological system. semanticscholar.orgnih.gov Cellular metabolism is highly dynamic and sensitive to signaling pathway inhibition. Treatment with a this compound derivative could alter metabolic pathways, leading to changes in the levels of metabolites like amino acids, lipids, and nucleotides. These changes provide a functional readout of the cellular state. mdpi.com

Transcriptomics: This is the study of the complete set of RNA transcripts produced by an organism. While changes in protein activity are often post-translational, the cell may respond transcriptionally over time. Analyzing mRNA changes can reveal compensatory mechanisms or downstream effects initiated by the inhibition of the primary target.

By integrating these multi-omics datasets, researchers can build comprehensive network models of a compound's effects. frontiersin.orgsemanticscholar.org This approach can help distinguish on-target from off-target effects, identify biomarkers of response, and understand the complex interplay between different cellular pathways. researchgate.net For example, a combined proteomic and metabolomic analysis could reveal that inhibiting a specific phosphatase not only alters signaling but also reroutes energy metabolism, a finding that would be missed by focusing solely on the direct target. researchgate.net

Q & A

Q. What mechanisms underlie the synergistic effects of this compound with DB-cGMP in modulating ion channel activity?

Q. How can researchers address discrepancies in this compound's transcriptional regulation across studies?

- Contradiction Example : In some models, this compound suppresses ChREBP-mediated gene expression (e.g., L-type pyruvate kinase), while in others, it amplifies transcriptional activation .

- Resolution Strategies :

- Cell-Specific Factors : Test multiple cell lines (e.g., hepatocytes vs. adipocytes) to identify tissue-specific co-regulators.

- Kinase Cross-Talk : Investigate crosstalk between PP2A and AMPK/PKA pathways, which modulate ChREBP phosphorylation states .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

- Recommendations :

- Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/LC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., gene expression under H-89 + this compound vs. untreated) .

Q. How to ensure reproducibility when studying this compound's hepatotoxic effects?

- Quality Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.